
Anordrin: A Technical Guide to its
Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Anordrin

Cat. No.: B1232717 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Anordrin (2α,17α-diethynyl-A-nor-5α-androstane-2β,17β-diol dipropionate) is a synthetic,

steroidal selective estrogen receptor modulator (SERM) that has been utilized in China as a

post-coital emergency contraceptive. This technical guide provides a comprehensive overview

of the pharmacological properties of Anordrin, including its mechanism of action,

pharmacokinetics, pharmacodynamics, and clinical efficacy. The information is presented with a

focus on quantitative data, detailed experimental methodologies, and visual representations of

its molecular interactions and experimental workflows to support further research and

development.

Mechanism of Action
Anordrin functions as a selective estrogen receptor modulator (SERM), exhibiting both weak

estrogenic and antiestrogenic activities.[1] Its primary mechanism of action involves binding to

the estrogen receptor (ER), although it does not bind to the androgen or progesterone

receptors.[1] The antifertility effects of Anordrin are attributed to its ability to interfere with the

implantation process.[2] This is achieved through the inhibition of luteal function and

endometrial development.[2] The abortifacient effects observed in animal studies can be

counteracted by supplemental estradiol, suggesting that its primary contraceptive action is

mediated through an antiestrogenic effect.[1]
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Anordrin itself is a prodrug that is hydrolyzed in the body to its active metabolite, anordiol.[3][4]

Anordiol possesses similar but more potent estrogenic activity and has a significantly higher

affinity for the estrogen receptor.[1][4]

The anti-implantation effect of Anordrin is further evidenced by its ability to inhibit the uterine

Pontamine blue reaction in mated rats, a marker for increased capillary permeability at the site

of blastocyst implantation.[3]

Signaling Pathway
Anordrin, through its active metabolite anordiol, interacts with estrogen receptors, leading to a

cascade of downstream signaling events that ultimately alter gene expression in target tissues,

particularly the endometrium. This modulation disrupts the normal physiological processes

required for successful implantation.
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Anordrin's Mechanism of Action.
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The pharmacodynamic effects of Anordrin are primarily related to its anti-fertility,

antiestrogenic, and weak estrogenic properties.

Anti-fertility Effects
In animal studies, Anordrin has demonstrated significant anti-fertility activity in various

species, including mice, rats, rabbits, hamsters, and dogs.[5] Repeated administration in rats

led to sterility without altering mating behavior, and fertility was restored after cessation of

treatment.[5]

Species
Route of
Administration

Dose Effect Reference

Rat

Oral,

Intramuscular,

Intravenous

4 mg/kg

Inhibition of

uterine

Pontamine blue

reaction

[3]

Human (in vitro) - 50-100 µg/mL
Injury to

trophoblast cells
[3]

Antiestrogenic and Antiandrogenic Effects
Anordrin exhibits antiestrogenic activity by inhibiting the effects of estradiol on uterine protein

content and progesterone receptor levels.[6] It has also been shown to have antiandrogenic

effects, leading to a decrease in seminal vesicle weight in male mice.[6]
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Species Dose Duration Effect Reference

Mouse (female)
2.0 µ

g/mouse/day
7 days

Inhibited

estradiol-17β

effect on uterine

progesterone

receptors

[6]

Mouse (male) ~160 µ g/day 30 days

Significantly

decreased

seminal vesicle

weight

[6]

Pharmacokinetics
Anordrin is absorbed after oral administration and undergoes rapid hydrolysis to its active

metabolite, anordiol.[3] Studies in animals have provided some insights into its

pharmacokinetic profile.

Animal Pharmacokinetics
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Parameter Species Dose Value Reference

Peak Blood

Level (Tmax)
Rat

Not specified

(oral, with 14C-

labelled

Anordrin)

~9 hours [5]

Peak Urine

Excretion
Rat

Not specified

(oral, with 14C-

labelled

Anordrin)

10-12 hours [5]

Mean Residence

Time (Anordrin)

Cynomolgus

Monkey
0.2 mg/kg (IV) 5.0 ± 1.3 min [7]

Mean Residence

Time (Anordiol)

Cynomolgus

Monkey
0.2 mg/kg (IV) 139 ± 27 min [7]

Metabolic

Clearance Rate

(Anordrin)

Cynomolgus

Monkey
0.2 mg/kg (IV) 55 mL/min·kg [7]

Metabolic

Clearance Rate

(Anordiol)

Cynomolgus

Monkey
0.2 mg/kg (IV) 34 mL/min·kg [7]

Volume of

Distribution (Vss)

(Anordrin)

Cynomolgus

Monkey
0.2 mg/kg (IV) 276 mL/kg [7]

Volume of

Distribution (Vss)

(Anordiol)

Cynomolgus

Monkey
0.2 mg/kg (IV) 4460 mL/kg [7]

Clinical Efficacy and Safety
Anordrin has been used as a post-coital emergency contraceptive in China.[3] Clinical trial

data on its efficacy, particularly when used in combination with other agents, is available.

Emergency Contraception
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A randomized clinical trial in China evaluated the efficacy of mifepristone alone and in

combination with Anordrin for emergency contraception.

Treatment
Group

N Dose
Number of
Pregnancie
s

Contracepti
ve
Effectivene
ss

Reference

1 100

Mifepristone

25 mg (twice,

12h apart)

0 100.0% [8]

2 99

Mifepristone

25 mg (single

dose)

1 83.8% [8]

3 101

Mifepristone

25 mg +

Anordrin 7.5

mg (single

dose)

1 86.1% [8]

The study concluded that there was no synergistic effect of Anordrin in combination with

mifepristone at the doses tested.[8] The overall side effects and menstrual disturbances were

reported to be low.[8]

Safety
Acute and chronic toxicity tests in animals have shown that Anordrin did not cause any

apparent abnormalities in blood picture, liver and renal functions, or in the histological

examinations of organs.[5] In sub-minimal antifertility doses, it did not show any teratogenic

effects in rats.[5]

Experimental Protocols
Uterine Pontamine Blue Reaction for Implantation Site
Detection
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This protocol is used to identify uterine implantation sites by visualizing increased vascular

permeability.

Mated Female Rats
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Workflow for Uterine Pontamine Blue Reaction.

Methodology:
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Mated female rats are treated with Anordrin at the specified dose (e.g., 4 mg/kg) at a time

corresponding to the expected window of implantation.[3]

A solution of Pontamine blue dye is injected intravenously.

The dye is allowed to circulate for a defined period.

The animals are euthanized, and the uterine horns are exposed and examined for the

presence of distinct blue bands, which indicate implantation sites with increased vascular

permeability.

The inhibition of this reaction in Anordrin-treated animals compared to controls is indicative

of its anti-implantation effect.

Conclusion
Anordrin is a SERM with a clear anti-fertility effect, primarily through the inhibition of

implantation. Its conversion to the more potent metabolite, anordiol, is a key aspect of its

pharmacology. While it has a history of use as an emergency contraceptive in China, a

comprehensive understanding of its quantitative pharmacological properties, particularly in

humans, remains an area for further investigation. The data and protocols presented in this

guide are intended to provide a solid foundation for researchers and drug development

professionals interested in further exploring the therapeutic potential of Anordrin and its

analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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